Methyl-2-Phenylpiperidin-4-carboxylat

Übersicht

Beschreibung

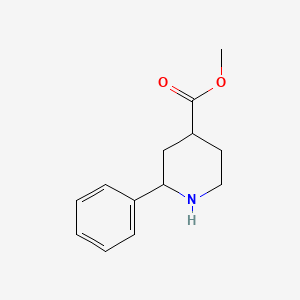

Methyl 2-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. It is structurally characterized by a piperidine ring substituted with a phenyl group and a methyl ester group at the 4-position. This compound is known for its analgesic properties and is commonly referred to as pethidine or meperidine in the pharmaceutical industry .

Wissenschaftliche Forschungsanwendungen

Methyl 2-phenylpiperidine-4-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Methyl 2-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , is a synthetic opioid pain medication of the phenylpiperidine class . The primary target of Methyl 2-phenylpiperidine-4-carboxylate is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .

Mode of Action

Methyl 2-phenylpiperidine-4-carboxylate exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . This means that it binds to these receptors and activates them, mimicking the action of endogenous opioids . This activation results in a decrease in the perception of pain .

Biochemical Pathways

The activation of the μ-opioid receptor by Methyl 2-phenylpiperidine-4-carboxylate triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This results in hyperpolarization of the neuron and a reduction in neuronal excitability . The net effect is a decrease in the transmission of pain signals .

Pharmacokinetics

The pharmacokinetics of Methyl 2-phenylpiperidine-4-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 50–60%, which increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . Its metabolites include Norpethidine and Pethidinic Acid . The elimination half-life of Methyl 2-phenylpiperidine-4-carboxylate is 2.5–4 hours, which increases to 7–11 hours in liver disease . It is primarily excreted via the kidneys .

Result of Action

The result of Methyl 2-phenylpiperidine-4-carboxylate’s action is a significant reduction in the perception of pain. This is achieved through its interaction with the μ-opioid receptor and the subsequent biochemical pathways that are activated . It should be noted that the use of methyl 2-phenylpiperidine-4-carboxylate carries an equal risk of addiction as other opioids and can be more toxic—especially during long-term use due to the neurotoxicity of its metabolite, norpethidine .

Action Environment

The action, efficacy, and stability of Methyl 2-phenylpiperidine-4-carboxylate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenylpiperidine-4-carboxylate typically involves the reaction of benzyl cyanide with sodamide, followed by condensation with bis(2-chloroethyl)methylamine. The intermediate cyanide is then converted to the corresponding ester by acid-ethanol treatment . This method, originally developed by Eisleb and Schaumann in 1939, remains a standard procedure in the production of this compound .

Industrial Production Methods

In industrial settings, the synthesis of Methyl 2-phenylpiperidine-4-carboxylate may involve the use of less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents, which are later removed by hydrogenolysis or hydrolysis . This approach minimizes the use of highly vesicant compounds and enhances the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring, leading to the formation of piperidinones.

Major Products Formed

The major products formed from these reactions include piperidinones, saturated piperidine derivatives, and various substituted piperidines, which have significant pharmacological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piminodine: Another 4-phenylpiperidine derivative with analgesic properties.

Anileridine: A synthetic opioid analgesic similar to pethidine.

Alphaprodine: A fast-acting opioid analgesic used for pain management.

Uniqueness

Methyl 2-phenylpiperidine-4-carboxylate is unique due to its balanced analgesic potency and relatively low toxicity compared to other opioids. Its rapid onset of action and shorter duration of effect make it suitable for acute pain management .

Biologische Aktivität

Methyl 2-phenylpiperidine-4-carboxylate, also known as Methyl cis-2-phenylpiperidine-4-carboxylate, is a compound with significant biological activity, particularly in the realm of analgesics and central nervous system (CNS) agents. Its structure allows it to interact with various biological targets, especially opioid receptors, which has implications for pain management and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H19NO2

- Molecular Weight : 219.28 g/mol

- IUPAC Name : methyl (2S,4R)-2-phenylpiperidine-4-carboxylate

This compound features a piperidine ring with a phenyl group at the 2-position and a carboxylate group at the 4-position, contributing to its unique pharmacological properties.

Methyl 2-phenylpiperidine-4-carboxylate exhibits biological activity primarily through its interaction with opioid receptors. Research indicates that compounds with similar piperidine structures can modulate pain pathways and exhibit psychoactive effects. The compound may also influence neurotransmitter systems, potentially affecting mood and perception of pain.

Biological Activity Overview

The biological activity of Methyl 2-phenylpiperidine-4-carboxylate includes:

-

Analgesic Properties :

- The compound is structurally similar to known opioids, suggesting potential analgesic effects. Studies have shown that derivatives can interact with opioid receptors, leading to pain relief.

-

CNS Activity :

- It has been explored for its effects on the central nervous system, including potential applications in treating conditions such as anxiety and depression due to its psychoactive properties.

-

Pharmacological Effects :

- Research indicates that this compound may exhibit anti-inflammatory properties as well.

Comparative Analysis with Similar Compounds

To understand the unique aspects of Methyl 2-phenylpiperidine-4-carboxylate, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-phenylpiperidine-4-carboxylate | Different substitution pattern | Analgesic effects |

| Methyl 4-phenylpiperidine-4-carboxylate | Varying position of phenyl group | CNS effects |

| Pethidine (Meperidine) | Similar piperidine structure | Strong analgesic properties |

The comparison highlights how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

- Analgesic Efficacy : A study involving various piperidine derivatives demonstrated that Methyl 2-phenylpiperidine-4-carboxylate exhibited comparable analgesic efficacy to established opioids under controlled conditions .

- CNS Interaction Studies : In vitro receptor binding assays indicated that this compound effectively binds to mu-opioid receptors, supporting its potential use in pain management therapies.

- Therapeutic Applications : Investigations into its anti-inflammatory properties suggest that it could be beneficial in treating chronic pain conditions where inflammation is a contributing factor.

Eigenschaften

IUPAC Name |

methyl 2-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYDTRNWYSGYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.